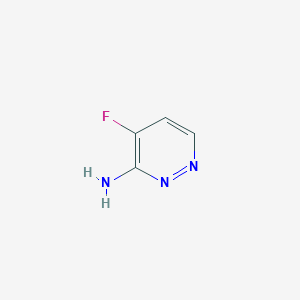

4-Fluoropyridazin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4FN3 |

|---|---|

Molecular Weight |

113.09 g/mol |

IUPAC Name |

4-fluoropyridazin-3-amine |

InChI |

InChI=1S/C4H4FN3/c5-3-1-2-7-8-4(3)6/h1-2H,(H2,6,8) |

InChI Key |

RQUSCSJHJUQJPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=NC(=C1F)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 4 Fluoropyridazin 3 Amine

Historical Context of Pyridazine (B1198779) Synthesis Relevant to Fluorinated Analogues

The pyridazine ring, a 1,2-diazine, has been a subject of chemical synthesis for over a century. Early methods for constructing the core pyridazine structure typically involved the condensation of 1,4-dicarbonyl compounds (or their equivalents like γ-keto acids) with hydrazine (B178648) hydrate. This fundamental approach provided access to a wide range of substituted pyridazinones and pyridazines.

The introduction of fluorine into heterocyclic systems gained significant momentum in the mid-20th century, driven by the discovery that fluorination could dramatically enhance the pharmacological properties of molecules, such as metabolic stability and binding affinity. nih.gov Historically, the synthesis of fluorinated pyridazines was challenging. Direct fluorination of the pyridazine ring was often aggressive and lacked selectivity. Therefore, early strategies relied on building the ring from already fluorinated precursors or introducing the fluorine atom via nucleophilic substitution on a pre-existing, halogenated pyridazine ring. A 1993 review highlighted methods such as the fluorination of halopyridazines and the cyclocondensation of fluoromaleic anhydrides with hydrazine as key early strategies. researchgate.net These foundational methods set the stage for developing more controlled and regioselective syntheses of specific isomers like 4-Fluoropyridazin-3-amine.

Classical Synthetic Approaches to this compound

Classical or traditional syntheses of this compound are primarily centered on nucleophilic aromatic substitution (SNAr) reactions on readily available dihalogenated pyridazine precursors. This multi-step approach allows for the sequential and controlled introduction of the amine and fluorine substituents.

Regioselectivity is the paramount challenge in synthesizing this compound. The electronic nature of the pyridazine ring, with its two adjacent nitrogen atoms, makes the C4 and C5 positions more electron-deficient and thus more susceptible to nucleophilic attack than the C3 and C6 positions. In a 3,4-dihalopyridazine system, the C4 position is generally the most activated site for SNAr.

A common and logical strategy to achieve the desired 4-fluoro-3-amino substitution pattern involves a two-step sequence starting from 3,4-dichloropyridazine:

Selective Amination: The first step is the regioselective amination of 3,4-dichloropyridazine. By carefully controlling reaction conditions (temperature and stoichiometry), ammonia (B1221849) or an ammonia equivalent can be directed to displace the more reactive chlorine atom at the C4 position. However, due to the activating effect of the C3-chloro group, amination can also occur at this position. A more reliable method is the selective amination of 3,6-dichloropyridazine (B152260) to produce 3-amino-6-chloropyridazine, which can then be further manipulated. rsc.orggoogle.com For the target molecule, the synthesis would logically proceed through the precursor 3-amino-4-chloropyridazine.

Halogen Exchange (Halex) Reaction: The second step involves converting the remaining chlorine atom to a fluorine atom. The intermediate, 3-amino-4-chloropyridazine, undergoes a Halex reaction, typically using a source of fluoride (B91410) ions like potassium fluoride (KF) in a high-boiling polar aprotic solvent (e.g., DMSO, sulfolane). The reaction is often facilitated by a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt.

The success of this strategy hinges on the differential reactivity of the halogen atoms at each step, allowing for a controlled, sequential substitution to yield the correct isomer.

The synthesis of this compound relies on a series of well-defined precursors and intermediates. The primary starting material is typically a dihalogenated pyridazine, which is sequentially functionalized. The properties of these key compounds are crucial for the development of a successful synthetic route.

Interactive Table: Key Precursors and Intermediates

| Compound Name | Molecular Formula | Role in Synthesis | Key Transformation |

| 3,4-Dichloropyridazine | C₄H₂Cl₂N₂ | Primary Precursor | Sequential nucleophilic substitution of its two chlorine atoms. |

| 3-Amino-4-chloropyridazine | C₄H₄ClN₃ | Key Intermediate | Formed via amination of a 3,4-dihalopyridazine. |

| This compound | C₄H₄FN₃ | Final Product | Formed via Halex reaction on 3-amino-4-chloropyridazine. |

This step-wise derivatization of the pyridazine core is a hallmark of classical heterocyclic chemistry, providing a robust, albeit sometimes lengthy, pathway to the desired product.

Modern and Innovative Synthetic Protocols for this compound

While classical methods are reliable, modern organic synthesis seeks to improve efficiency, yield, safety, and environmental impact. Recent innovations have been applied to the synthesis of pyridazine derivatives, offering significant advantages over traditional thermal heating methods.

Modern protocols increasingly employ catalytic systems to facilitate key bond-forming steps. For the synthesis of this compound and its precursors, several catalytic strategies are relevant:

Phase-Transfer Catalysis (PTC): In both the amination and fluorination steps, PTC can be used to accelerate the reaction. Catalysts like quaternary ammonium (B1175870) salts shuttle the nucleophile (e.g., F⁻ from KF) from a solid or aqueous phase into the organic phase where the pyridazine substrate is dissolved. This enhances reaction rates and often allows for milder conditions. The use of PTC has been reported for SNAr reactions on dichloropyridazines. researcher.life

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times. For the amination of dichloropyridazines, a reaction that might take many hours under conventional heating can be completed in minutes. rsc.org A procedure for the amination of 3,6-dichloropyridazine using ammonium hydroxide (B78521) under microwave heating at 120°C was completed in just 30 minutes, yielding the product in high purity. rsc.org This technology is directly applicable to the synthesis of the 3-amino-4-chloropyridazine intermediate.

Interactive Table: Comparison of Amination Conditions

| Parameter | Classical Method | Modern (Microwave) Method |

| Heating | Conventional (Oil Bath) | Microwave Irradiation |

| Reaction Time | 7 - 26 hours google.com | 30 minutes rsc.org |

| Temperature | 100 - 120 °C google.com | 120 °C rsc.org |

| Efficiency | Lower throughput | High speed, improved efficiency |

Novel Cycloaddition Routes: More radical innovations involve building the fluorinated pyridazine ring from different precursors entirely. A recently reported methodology describes the synthesis of 5-fluoropyridazines through a [2 + 1]/[3 + 2]-cycloaddition sequence involving terminal alkynes, a difluorocarbene source, and a diazo compound. researchgate.net While this route produces a different isomer, it represents the frontier of synthetic design, where new, highly efficient and modular strategies are developed to construct complex heterocyclic cores.

Stereoselective and enantioselective synthesis is concerned with controlling the three-dimensional arrangement of atoms, which is critical for chiral molecules. The target compound, this compound, is a planar, achiral molecule. It does not possess any stereocenters. Therefore, strategies involving stereoselective or enantioselective synthesis are not applicable to its direct preparation.

Flow Chemistry and Green Chemistry Principles in this compound Synthesis

The synthesis of functionalized heterocyclic compounds like this compound is increasingly benefiting from the adoption of flow chemistry and green chemistry principles. These approaches aim to develop processes that are not only efficient but also safer, more sustainable, and environmentally benign. nih.govresearchgate.net While a specific, dedicated flow synthesis for this compound is not extensively documented in public literature, the synthesis of analogous pyridazine and fluorinated N-heterocycles in continuous flow systems provides a strong blueprint for its potential production. nottingham.ac.ukthieme-connect.combeilstein-journals.org

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers significant advantages over traditional batch processing. researchgate.netmit.edu For the synthesis of pyridazine derivatives, flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time. thieme-connect.comorganic-chemistry.org This precise control is crucial for managing highly exothermic or rapid reactions, which are common in the synthesis of energetic and highly functionalized heterocycles, thereby preventing the formation of hotspots and improving safety. researchgate.net The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to higher yields and purity with reduced reaction times compared to batch methods. thieme-connect.comresearchgate.net For instance, the N-oxidation of pyridine (B92270) derivatives in a packed-bed microreactor using hydrogen peroxide as a green oxidant was achieved with a residence time of just 3 minutes, a significant improvement over the 12 hours required in a batch reactor. thieme-connect.com Such systems could be adapted for the synthesis or modification of this compound.

Green chemistry principles are integral to modern synthetic route development. rsc.orgrsc.org The use of microwave irradiation in conjunction with phase-transfer catalysis (PTC) for preparing new pyridazine-fluorine derivatives has been shown to be an environmentally friendly alternative to conventional heating. nih.govresearchgate.net This method drastically reduces reaction times, energy consumption, and the amount of solvent required. nih.govresearchgate.net The application of green chemistry metrics helps quantify the environmental impact of a synthetic route. Metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor are used to evaluate the efficiency and waste generation of a process. researchgate.netmdpi.com A greener synthesis strives for high atom economy, low E-Factor (less waste per kg of product), and low PMI (less total mass used per kg of product). rsc.orgmdpi.com

| Metric | Typical Goal | Relevance to this compound Synthesis |

| Atom Economy (AE) | As high as possible (approaching 100%) | Measures the efficiency of incorporating reactant atoms into the final product. High AE indicates less waste generation. researchgate.net |

| Process Mass Intensity (PMI) | As low as possible (approaching 1) | Considers the total mass of all materials (reactants, solvents, reagents) used to produce a certain mass of product, reflecting the overall process efficiency. rsc.orgmdpi.com |

| E-Factor | As low as possible (approaching 0) | Calculates the ratio of the mass of waste to the mass of the desired product, directly quantifying waste production. researchgate.net |

| Reaction Mass Efficiency (RME) | As high as possible (approaching 100%) | Accounts for both yield and stoichiometry, offering a realistic measure of reaction efficiency. rsc.orgresearchgate.net |

| Solvent Intensity | As low as possible | Focuses on the significant contribution of solvents to the overall mass and environmental impact of a process. researchgate.net |

This table presents key green chemistry metrics applicable to the evaluation of synthetic routes for chemical compounds.

By integrating flow chemistry with green principles, the synthesis of this compound can be optimized to be more sustainable. This includes using safer solvents, developing catalytic cycles to replace stoichiometric reagents, and minimizing energy-intensive purification steps. nih.govthieme-connect.com

Challenges and Advancements in the Scalable Synthesis of this compound

Transitioning the synthesis of a complex molecule like this compound from laboratory-scale to industrial production presents numerous challenges. These hurdles often relate to cost, safety, purity, and environmental impact. However, recent advancements in chemical synthesis offer promising solutions.

Challenges:

Reagent Cost and Hazard: The synthesis of fluorinated heterocycles often relies on specialized and expensive fluorinating agents. acs.org Furthermore, many traditional synthetic methods for pyridazines require harsh conditions, such as the use of strong acids or bases and toxic reagents, which pose significant safety and handling risks on a large scale. acs.org

Reaction Control and Selectivity: Introducing a fluorine atom onto a heterocyclic ring can be challenging in terms of regioselectivity, potentially leading to mixtures of isomers that are difficult to separate. nih.gov For pyridazine synthesis, controlling side reactions and minimizing byproduct formation is critical for achieving high purity, and this can be complicated by the need for low-temperature reactions to maintain selectivity.

Advancements:

Novel Catalytic Methods: The development of advanced catalytic systems is a significant step forward. For example, palladium-catalyzed [4+2] annulation strategies have been successfully employed to synthesize fluorinated N-heterocycles with high efficiency. nih.govacs.org These methods often proceed under milder conditions and offer better control over stereochemistry and regioselectivity. Such catalytic approaches can be scaled up to multigram quantities with consistent yields. nih.gov

Process Intensification and Flow Chemistry: As discussed previously, continuous flow technology is a key advancement for scalable synthesis. osf.ioresearchgate.net It mitigates many safety concerns associated with hazardous reagents and exothermic reactions by minimizing the reaction volume at any given time. researchgate.net Flow reactors enable seamless integration of reaction, work-up, and purification steps, which can lead to a fully automated and more efficient manufacturing process. nih.gov This approach has been successfully applied to the gram-scale synthesis of various amines and heterocycles. researchgate.net

| Challenge | Advancement | Impact on Scalability |

| Harsh reaction conditions & hazardous reagents | Development of mild, catalytic syntheses (e.g., Pd-catalyzed reactions) nih.govacs.org | Improved safety, lower energy costs, and reduced need for specialized equipment. |

| Poor selectivity and isomer formation | Advanced catalyst design for high regioselectivity. | Higher purity of the final product, simplifying purification and reducing waste. nih.gov |

| Safety risks of exothermic reactions | Implementation of continuous flow reactors. researchgate.net | Enhanced thermal management, preventing runaway reactions and enabling safer operation at scale. thieme-connect.com |

| Low yields and complex purifications | One-pot reactions and integrated flow systems. acs.orgnih.gov | Increased overall yield, reduced processing time, and lower solvent consumption. |

This table summarizes the challenges in scalable synthesis and the corresponding advancements that address them.

Post-Synthetic Modification of the this compound Scaffold

The this compound scaffold is a versatile platform for the creation of new molecular entities through post-synthetic modification (PSM). PSM allows for the derivatization of the core structure, enabling the exploration of a wider chemical space for applications in medicinal chemistry and materials science. mdpi.com The primary sites for modification on this molecule are the nucleophilic amino group and the carbon atom bearing the fluorine, which can participate in cross-coupling reactions.

Modification of the Amino Group:

The primary amine at the 3-position is a reactive handle for a variety of chemical transformations. Standard derivatization techniques for amines can be readily applied. iu.edusigmaaldrich.comnih.gov

Acylation/Sulfonylation: The amine can react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy in drug discovery to modify a molecule's properties, such as solubility and hydrogen bonding capacity.

Reductive Amination: Reaction with aldehydes or ketones followed by reduction can yield secondary or tertiary amines, introducing a wide range of substituents.

Urea (B33335)/Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are prevalent in bioactive molecules. d-nb.info

Modification via Cross-Coupling Reactions:

The fluorine atom at the 4-position, while generally a stable bond, can be substituted under certain conditions, particularly through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting a halide (or triflate) with a boronic acid or ester in the presence of a palladium catalyst. mdpi.com This reaction is advantageous due to its tolerance of a wide variety of functional groups and the commercial availability of a vast library of boronic acids. mdpi.com By replacing the fluorine atom with various aryl or alkyl groups, a diverse library of 3-amino-4-substituted-pyridazine derivatives can be generated.

| Reagent Class | Example Reagent | Resulting Functional Group |

| Acyl Halide | Acetyl chloride | Amide |

| Sulfonyl Chloride | Benzenesulfonyl chloride | Sulfonamide |

| Isocyanate | Phenyl isocyanate | Urea |

| Aldehyde/Ketone + Reducing Agent | Benzaldehyde, NaBH(OAc)₃ | Secondary Amine |

| Boronic Acid + Pd Catalyst | Phenylboronic acid | C-C bond (replacing Fluorine) |

| Isothiocyanate | Fluorescein isothiocyanate | Thiourea beilstein-journals.org |

| Alkyl Halide | Benzyl bromide | Secondary/Tertiary Amine |

This table provides examples of reagent classes that can be used for the post-synthetic modification of the this compound scaffold and the resulting functional groups.

These post-synthetic modifications are crucial for generating compound libraries for screening purposes and for fine-tuning the physicochemical and biological properties of the lead molecule. organic-chemistry.org

Chemical Reactivity and Derivatization Strategies of 4 Fluoropyridazin 3 Amine

Electronic and Steric Influence of Fluorine Substitution on Pyridazine (B1198779) Reactivity

The chemical behavior of 4-Fluoropyridazin-3-amine is fundamentally governed by the interplay of electronic and steric effects originating from its constituent functional groups and the pyridazine core. The pyridazine ring, an aromatic heterocycle containing two adjacent nitrogen atoms, is inherently electron-deficient. The introduction of a fluorine atom at the C4 position significantly amplifies this electron deficiency.

Fluorine is the most electronegative element, and its substitution on the pyridazine ring exerts a powerful electron-withdrawing inductive effect (-I). nih.gov This effect reduces the electron density across the aromatic system, a phenomenon that has two major consequences for its reactivity. Firstly, it deactivates the ring towards electrophilic aromatic substitution (EAS), as an electron-poor ring is less susceptible to attack by electrophiles. Secondly, and more importantly, this pronounced electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the carbon atom bearing the fluorine substituent. nih.govacs.org

The presence of fluorine also influences the basicity of the nearby amino group. The strong inductive pull of fluorine decreases the electron density on the nitrogen of the amino group, thereby reducing its basicity and nucleophilicity compared to an amino group on a less electron-poor ring system. nih.gov

From a steric perspective, the fluorine atom is relatively small, with a van der Waals radius (1.47 Å) only slightly larger than that of hydrogen (1.20 Å). nih.gov Consequently, the steric hindrance imposed by the fluorine at the C4 position is minimal. nih.gov This allows for relatively unhindered access of reagents to the adjacent amino group at C3 and the nitrogen atom at N2, meaning that reactivity is primarily dictated by electronic factors rather than steric bulk. nih.gov

Reactivity at the Amino Group of this compound

The primary amino group at the C3 position is a key site for derivatization, serving as a versatile nucleophilic handle for a variety of chemical transformations. Although its nucleophilicity is tempered by the electron-withdrawing nature of the fluoro-pyridazine ring, it remains sufficiently reactive to participate in a range of common reactions involving primary amines.

The nitrogen atom of the amino group can readily react with various electrophiles to form stable covalent bonds.

Acylation: This reaction involves the treatment of this compound with acylating agents such as acyl chlorides or acid anhydrides. The process yields the corresponding N-(4-fluoropyridazin-3-yl)amide derivatives. Acylation is a common strategy to introduce carbonyl-containing moieties and is a fundamental reaction for primary amines. nih.gov

Alkylation: While direct alkylation with alkyl halides is possible, it can be difficult to control and may lead to over-alkylation. A more controlled and efficient method for introducing alkyl groups is reductive amination. This process involves the initial reaction with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary or tertiary amine. A protocol for the N-alkylation of related 3-amino-4-halopyridines has been successfully developed, suggesting its applicability to this system. nih.gov

Sulfonylation: The amino group reacts with sulfonyl chlorides, such as benzenesulfonyl chloride, typically in the presence of a base, to produce stable sulfonamides. msu.edu This reaction is characteristic of primary and secondary amines and serves as a robust method for introducing sulfonyl groups. nih.gov

Further derivatization of the amino group allows for the synthesis of a diverse range of functional groups.

Imines: In a reversible condensation reaction, this compound reacts with aldehydes or ketones to form N-(4-fluoropyridazin-3-yl)imines, also known as Schiff bases. youtube.com The reaction typically requires the removal of water to drive the equilibrium towards the product. youtube.com

Amides: As discussed under acylation, amides are readily formed from the amino group. This transformation is one of the most common derivatization strategies for primary amines, providing chemically stable products. researchgate.netnih.gov

Ureas: Substituted ureas can be synthesized by reacting the amino group with isocyanates. nih.gov Alternatively, safer and more stable phosgene (B1210022) equivalents like N,N'-Carbonyldiimidazole (CDI) can be employed in a two-step, one-pot procedure to generate both symmetrical and unsymmetrical ureas. nih.gov

| Reaction Type | Reagent Class | Product Class |

|---|---|---|

| Acylation | Acyl Halides / Anhydrides | Amides |

| Alkylation (Reductive Amination) | Aldehydes / Ketones + Reducing Agent | Secondary/Tertiary Amines |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides |

| Imine Formation | Aldehydes / Ketones | Imines |

| Urea (B33335) Formation | Isocyanates / Phosgene Equivalents | Ureas |

Functionalization of the Pyridazine Ring System in this compound

While the amino group is a primary site of reactivity, the pyridazine ring itself can undergo specific functionalization, predominantly through nucleophilic substitution pathways.

The this compound scaffold is highly activated for Nucleophilic Aromatic Substitution (SNAr). The combined electron-withdrawing effects of the two ring nitrogen atoms and the C4-fluoro substituent make the C4 position exceptionally electrophilic and susceptible to attack by nucleophiles.

In the context of SNAr reactions on halo-pyridines, fluorine is an excellent leaving group. nih.gov Its high electronegativity serves to stabilize the transient, negatively charged intermediate (Meisenheimer complex) formed during the reaction sequence. acs.orgyoutube.com Studies have shown that the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster (by a factor of 320) than the corresponding reaction with 2-chloropyridine, highlighting the superior leaving group ability of fluoride (B91410) in these systems. nih.govacs.org

A wide array of nucleophiles can be used to displace the fluoride at the C4 position, providing a powerful method for introducing diverse functionalities onto the pyridazine core.

| Nucleophile Type | Example Reagent | Product Structure (at C4) |

|---|---|---|

| Oxygen Nucleophiles | Sodium Methoxide (NaOMe) | Methoxy Group (-OCH3) |

| Oxygen Nucleophiles | Sodium Phenoxide (NaOPh) | Phenoxy Group (-OPh) |

| Nitrogen Nucleophiles | Ammonia (B1221849) (NH3) | Amino Group (-NH2) |

| Nitrogen Nucleophiles | Piperidine | Piperidinyl Group |

| Sulfur Nucleophiles | Sodium Thiophenoxide (NaSPh) | Phenylthio Group (-SPh) |

Direct Electrophilic Aromatic Substitution (EAS) on the this compound ring is exceptionally challenging and generally not a viable synthetic strategy. The pyridazine ring is severely deactivated towards electrophilic attack due to the potent electron-withdrawing properties of the two nitrogen heteroatoms and the fluorine substituent.

Classical EAS reactions, such as Friedel-Crafts acylation or alkylation, typically fail on pyridine (B92270) and more so on pyridazine systems. youtube.com The Lewis acid catalysts (e.g., AlCl3) required for these reactions preferentially coordinate to the lone pair of electrons on a ring nitrogen atom. This coordination forms a positively charged pyridinium-type species, which further deactivates the ring system to an extreme degree, effectively shutting down any electrophilic substitution. nih.gov

While the amino group at C3 is an activating, ortho-, para-directing group in principle, its activating influence is insufficient to overcome the profound deactivation imparted by the rest of the molecule. Therefore, functionalization of the ring via EAS would necessitate the use of highly specialized methods, such as pre-functionalization via metallation followed by quenching with an electrophile, or reactions under radical conditions, which fall outside the scope of classical EAS pathways. youtube.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The functionalization of the this compound core through metal-catalyzed cross-coupling reactions represents a powerful strategy for the generation of novel derivatives with potential applications in medicinal chemistry and materials science. The electron-deficient nature of the pyridazine ring, further enhanced by the fluorine atom, makes the C-F bond and potentially other positions susceptible to palladium-catalyzed transformations. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allow for the introduction of a wide array of substituents, thereby enabling the systematic exploration of the chemical space around this scaffold.

Suzuki-Miyaura Coupling: This reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron reagent with a halide or triflate. In the context of this compound, the fluorine atom at the C4 position can potentially be replaced by various aryl or heteroaryl groups. The reactivity of the C-F bond in Suzuki-Miyaura couplings can be challenging but has been achieved in other fluorinated heterocycles. Alternatively, the pyridazine core can be pre-functionalized with a more reactive leaving group, such as a bromine or iodine atom, to facilitate the coupling. For instance, a series of π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles have been synthesized using the Suzuki-Miyaura cross-coupling reaction. nih.gov In a typical protocol, a bromo-substituted pyridazine is reacted with an appropriate (hetero)aromatic boronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as Na₂CO₃. nih.gov The reaction conditions are generally mild and tolerate a wide variety of functional groups. nih.gov A study on the Suzuki-Miyaura coupling of 3,5-dichloropyridazine (B104411) showed that the reaction can occur selectively at the C3 position. rsc.org This selectivity is influenced by the electronic properties of the substrate and the reaction conditions.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. For this compound, a Sonogashira coupling would typically involve a halogenated derivative of the parent compound. A palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base, is employed to facilitate the reaction. wikipedia.orgorganic-chemistry.orglibretexts.org The synthesis of 2-amino-3-alkynyl pyridine derivatives has been successfully achieved through the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes. scirp.orgscirp.org The optimal conditions for this transformation were found to be 2.5 mol% Pd(CF₃COO)₂ as the catalyst, 5 mol% PPh₃ as the ligand, 5 mol% CuI as an additive, and Et₃N as the base in DMF at 100°C. scirp.orgscirp.org These conditions afforded the desired products in good to excellent yields (up to 96%). scirp.orgscirp.org This methodology could be adapted to a suitably halogenated this compound to introduce alkynyl moieties, which are valuable for further derivatization or for their electronic properties.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.org This reaction is of great significance in medicinal chemistry as the C-N bond is a key feature in many biologically active molecules. The fluorine atom in this compound could potentially be displaced by a variety of primary or secondary amines under Buchwald-Hartwig conditions. The selective C-N cross-coupling of 2-fluoro-4-iodopyridine (B1312466) with aromatic amines has been reported to occur exclusively at the 4-position, demonstrating the feasibility of using a fluoro-substituted pyridine derivative in such couplings. researchgate.net The reaction was efficiently carried out under microwave irradiation using a Pd(OAc)₂/BINAP catalyst system and potassium carbonate as a mild base. researchgate.net This approach could be explored for the direct amination of this compound at the C4 position, providing access to a diverse range of 4-substituted amino-pyridazin-3-amine derivatives.

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions on Pyridazine Scaffolds

| Reaction | Reactants | Catalyst System | Key Features | Potential Application to this compound |

| Suzuki-Miyaura | Halogenated Pyridazine + Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Forms C-C bonds; mild conditions; tolerates various functional groups. nih.gov | Introduction of aryl/heteroaryl groups at the C4 position (via C-F activation or a pre-installed leaving group). |

| Sonogashira | Halogenated Pyridazine + Terminal Alkyne | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N | Forms C-C triple bonds; provides access to conjugated systems. scirp.orgscirp.org | Introduction of alkynyl groups at a halogenated position for further functionalization. |

| Buchwald-Hartwig | Fluorinated/Halogenated Pyridazine + Amine | Pd(OAc)₂, BINAP, K₂CO₃ | Forms C-N bonds; crucial for medicinal chemistry applications. researchgate.net | Direct amination at the C4 position to generate diverse 4-amino-pyridazin-3-amine derivatives. |

Cycloaddition Reactions Involving the this compound Core

The pyridazine ring, being an electron-deficient diazine system, can participate in cycloaddition reactions, most notably in inverse-electron-demand Diels-Alder (IEDDA) reactions. In these reactions, the electron-poor diene (the pyridazine ring) reacts with an electron-rich dienophile. The presence of the fluorine atom and the amino group on the this compound core is expected to significantly influence its reactivity in such transformations.

The pyridazine moiety can act as a 1,2-diaza-1,3-diene. The reactivity of pyridazines in Diels-Alder reactions is generally low due to their aromatic character. quora.com However, the introduction of electron-withdrawing groups can enhance their diene character and facilitate cycloaddition. A highly regioselective method for the preparation of pyridazine derivatives has been developed via the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions. acs.orgacs.org This reaction proceeds through an inverse electron-demand mechanism, affording 6-aryl-pyridazin-3-amines in high yields. acs.orgacs.org

For this compound, the fluorine atom acts as an electron-withdrawing group, which should enhance its reactivity as a diene in IEDDA reactions. The amino group, being electron-donating, might have an opposing effect, but its influence will depend on its position relative to the reacting diene system.

Alternatively, the pyridazine ring can also act as a dienophile, although this is less common and typically requires reaction with a very electron-rich diene. There is also the possibility of [3+2] cycloaddition reactions, where a three-atom component reacts with a two-atom component. For instance, the reaction of 3-aminopyrrole with 1,3,5-triazines can proceed via an inverse-electron demand Diels-Alder reaction or an SₙAr pathway, depending on the substituents. nih.govpsu.edu

A study on the synthesis of tricyclic fused 3-aminopyridines utilized an intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes. nih.gov This demonstrates the utility of cycloaddition strategies in constructing complex heterocyclic systems based on a pyridine core, which could be conceptually extended to pyridazine systems.

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Role of this compound | Potential Reaction Partner | Expected Product | Key Considerations |

| Inverse-Electron-Demand Diels-Alder | Diene | Electron-rich alkene or alkyne | Bicyclic or polycyclic nitrogen-containing heterocycles | The fluorine atom is expected to activate the pyridazine ring towards this reaction. |

| [4+2] Cycloaddition | Dienophile | Electron-rich diene | Fused pyridazine derivatives | Less common for pyridazines, would require a highly reactive diene. |

| [3+2] Cycloaddition | Dipolarophile | 1,3-dipole (e.g., azide, nitrone) | Fused heterocyclic systems containing a five-membered ring | The double bonds in the pyridazine ring can act as dipolarophiles. |

| [2+2+2] Cycloaddition | Component in a multi-component reaction | Alkynes, nitriles | Complex fused heterocyclic systems | Would likely require a metal catalyst and specific functionalization of the starting material. |

Strategies for Library Generation and Diversity-Oriented Synthesis from this compound

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore a wide range of chemical space and identify novel biologically active compounds. nih.govcam.ac.ukpnas.org The this compound scaffold is a promising starting point for DOS and library generation due to the presence of multiple reaction sites that can be selectively functionalized.

A key strategy for library generation from this scaffold would involve a combination of the metal-catalyzed cross-coupling reactions and cycloaddition reactions discussed previously. This approach allows for the introduction of diversity at different positions of the pyridazine ring.

Combinatorial Library Synthesis: A combinatorial library can be generated by reacting this compound or its derivatives with a diverse set of building blocks. For example, a library of 4-substituted amino-pyridazin-3-amines could be synthesized via Buchwald-Hartwig amination of this compound with a collection of different amines. Similarly, if the fluorine is replaced by another halogen, Suzuki-Miyaura and Sonogashira couplings can be employed to introduce a wide variety of aryl, heteroaryl, and alkynyl groups. The amino group at the C3 position can also be functionalized, for example, through acylation or alkylation, further increasing the diversity of the library.

Scaffold Diversity: To achieve greater structural diversity, the pyridazine core itself can be modified through cycloaddition reactions. As discussed in the previous section, IEDDA reactions with a variety of dienophiles can lead to a range of fused bicyclic and polycyclic scaffolds. The resulting complex structures would populate a different region of chemical space compared to simple substituted pyridazines.

An efficient approach to library generation would be a divergent synthesis strategy. Starting from a common intermediate, such as a di-halogenated derivative of 3-aminopyridazine (B1208633), different reaction pathways can be followed to generate distinct sub-libraries. For instance, one sub-library could be generated through sequential cross-coupling reactions, while another could be formed through a combination of cross-coupling and cycloaddition reactions. The use of polyfunctionalized pyridazines as reactive species is a key strategy for building chemical diversity. researchgate.net

Table 3: Proposed Strategy for Library Generation from this compound

| Step | Reaction Type | Position(s) Functionalized | Building Blocks | Expected Diversity |

| 1. Core Functionalization | Halogenation | C5 and/or C6 | Halogenating agents | Provides handles for cross-coupling |

| 2. Parallel Synthesis | Suzuki-Miyaura Coupling | C4, C5, or C6 (halogenated) | Diverse boronic acids | Aryl/heteroaryl diversity |

| Sonogashira Coupling | C4, C5, or C6 (halogenated) | Diverse terminal alkynes | Alkynyl diversity | |

| Buchwald-Hartwig Amination | C4 (fluoro) or other halogenated positions | Diverse amines | Amino diversity | |

| 3. Scaffold Modification | Inverse-Electron-Demand Diels-Alder | Pyridazine ring | Diverse electron-rich dienophiles | Fused bicyclic/polycyclic scaffolds |

| 4. Amine Derivatization | Acylation/Alkylation | C3-amino group | Diverse acylating/alkylating agents | Substituent diversity at the amino group |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Fluoropyridazin 3 Amine Derivatives

Methodological Approaches to SAR/SPR Analysis of 4-Fluoropyridazin-3-amine Analogues

The investigation of SAR and SPR for this compound analogues employs a combination of computational and experimental techniques to correlate chemical structure with biological activity and physicochemical properties. These integrated approaches are essential for rational drug design and lead optimization.

Computational Methods:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are developed to establish a mathematical relationship between the biological activity of a series of compounds and their molecular descriptors. nih.govnih.gov For pyridazine (B1198779) derivatives, descriptors related to electronic properties (e.g., electrostatic fields), steric features (e.g., molecular volume), and hydrophobicity (e.g., logP) are commonly used to build predictive models. nih.gov These models help in forecasting the activity of novel, unsynthesized analogues.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. science.gov For kinase inhibitors, a common application for pyridazine scaffolds, pharmacophore models are often generated from the crystal structures of known ligands bound to their target proteins. nih.gov

Molecular Docking: Docking simulations are used to predict the preferred orientation of a ligand when bound to a target receptor, providing insights into key interactions such as hydrogen bonds and hydrophobic contacts. mdpi.comnih.gov This method is crucial for understanding how modifications to the this compound scaffold might affect its binding affinity and selectivity.

Experimental Techniques:

In Vitro Biological Assays: The primary method for determining biological activity involves in vitro assays, such as enzyme inhibition assays (e.g., for kinases) or cell-based proliferation assays. nih.govnih.gov The data from these assays (e.g., IC50 or EC50 values) form the basis of SAR studies.

X-ray Crystallography: Co-crystallization of lead compounds with their target proteins provides definitive information on the binding mode and key molecular interactions, guiding further structural modifications.

Spectroscopic Methods (NMR): Nuclear Magnetic Resonance spectroscopy is used to confirm the structure of synthesized derivatives and can also be employed in conformational analysis to understand the molecule's 3D shape in solution.

These methodologies are often used in an iterative cycle of design, synthesis, and testing to systematically explore the chemical space around the this compound core and to optimize for potency, selectivity, and drug-like properties.

Elucidation of Key Pharmacophoric Features within the this compound Scaffold (Pre-clinical, In Vitro Focus)

The this compound scaffold itself contains several key features that are crucial for its interaction with biological targets, particularly protein kinases. The pyridazine ring acts as a versatile scaffold that can be readily functionalized. rjptonline.org

3-Amino Group: The amino group at the C3 position serves as a crucial hydrogen bond donor. This feature is often involved in forming key interactions with amino acid residues in the target protein, contributing significantly to binding affinity. Its basicity can be tuned by substituents on the amine itself or elsewhere on the pyridazine ring. blumberginstitute.org

4-Fluoro Substituent: The fluorine atom at the C4 position has a profound impact on the molecule's properties. Its high electronegativity can influence the electronic distribution of the pyridazine ring, potentially enhancing binding interactions or affecting the pKa of the nearby amino group. Furthermore, fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and membrane permeability.

A general pharmacophore model for a kinase inhibitor based on a pyridazine scaffold would typically include a hydrogen bond acceptor feature from the pyridazine nitrogens, a hydrogen bond donor from the 3-amino group, and often a hydrophobic region extending from other positions on the ring to occupy hydrophobic pockets within the ATP-binding site.

Impact of Substituent Variation on Ligand-Target Interactions (Molecular Recognition)

Systematic modification of the this compound scaffold is essential for optimizing its interaction with a biological target and achieving desired potency and selectivity. The impact of these variations is typically evaluated through in vitro biological assays.

Substitutions at the 6-position: The C6 position of the pyridazine ring is a common site for introducing diversity. Attaching various aryl or heteroaryl groups at this position can lead to interactions with hydrophobic regions of the target protein, often leading to significant gains in potency. researchgate.net

Table 1: Illustrative SAR of 6-Aryl Substituted Pyridazin-3-amine Analogues (Hypothetical Data Based on General Kinase Inhibitor Trends)

| Compound | R (at C6) | Kinase X IC50 (nM) |

| 1a | Phenyl | 150 |

| 1b | 4-Chlorophenyl | 75 |

| 1c | 4-Methoxyphenyl | 120 |

| 1d | 3-Aminophenyl | 50 |

| 1e | Pyridin-4-yl | 90 |

Note: This data is illustrative and based on general trends observed in related kinase inhibitor series.

From this illustrative data, one can infer that electron-withdrawing groups (like chloro) or hydrogen bond-donating groups (like amino) on the 6-aryl substituent can enhance activity, likely by forming additional interactions with the target protein.

Modifications of the 3-Amino Group: The 3-amino group can be acylated or alkylated to explore additional binding interactions. For instance, converting the primary amine to a secondary amide can introduce new hydrogen bond donor/acceptor capabilities and allow for the introduction of new vectors for substitution.

Variations at Other Positions: While less commonly explored, substitutions at the C5 position can also influence activity, often through steric effects that can either be beneficial or detrimental to binding.

Conformational Analysis and its Correlation with Biological Profiles

The 3D conformation of a molecule is a critical determinant of its biological activity. Conformational analysis aims to understand the energetically preferred shapes of a molecule and how these relate to its ability to bind to a biological target.

Computational methods like molecular mechanics and quantum mechanics are used to calculate the potential energy surface of the molecule as a function of its rotatable bonds. These studies can identify low-energy, stable conformations that are likely to be biologically relevant. Experimental techniques such as NMR spectroscopy and X-ray crystallography provide valuable data to validate these computational models. nih.gov

A bioactive conformation is the specific 3D arrangement that a molecule adopts when it binds to its target. Often, this conformation is not the lowest energy state of the molecule in solution. Therefore, understanding the energy penalty required to adopt the bioactive conformation is crucial for predicting binding affinity. Molecules that are pre-organized in a conformation close to their bioactive one often exhibit higher potency.

Development of Predictive Models for Biological Activity or Specific Molecular Interactions

Predictive models, particularly QSAR and machine learning models, are powerful tools in drug discovery for prioritizing the synthesis of new compounds and for understanding the key drivers of biological activity. rsc.orgnih.gov

For a series of this compound derivatives, a QSAR model could be developed using their measured biological activities (e.g., IC50 values) and a set of calculated molecular descriptors.

Table 2: Example Descriptors Used in QSAR Modeling for Pyridazine Derivatives

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Governs electrostatic and hydrogen bonding interactions. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Describes the size and shape of the molecule, important for receptor fit. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Relates to the molecule's ability to cross cell membranes and interact with hydrophobic pockets. |

| Topological | Connectivity indices, Wiener index | Encodes information about the branching and connectivity of the molecule. |

A typical linear QSAR equation might take the form:

log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where the coefficients (c1, c2, etc.) indicate the relative importance of each descriptor to the biological activity. scirp.org

More advanced, non-linear models using machine learning algorithms like random forests or artificial neural networks can also be employed to capture more complex relationships between structure and activity. tandfonline.com These models, once validated, can be used to screen virtual libraries of this compound derivatives to identify promising candidates for synthesis and biological testing. The ultimate goal of these predictive models is to accelerate the drug discovery process by making it more efficient and cost-effective. nih.gov

Computational Chemistry and Cheminformatics in 4 Fluoropyridazin 3 Amine Research

Quantum Chemical Investigations of 4-Fluoropyridazin-3-amine

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic architecture. For this compound, these calculations can elucidate its reactivity, stability, and spectroscopic signatures.

The electronic structure of this compound dictates its chemical behavior. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), can map the electron density distribution across the molecule. This allows for the identification of electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic centers. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For pyridazine (B1198779) derivatives, the nitrogen atoms and the amino group are often significant contributors to the HOMO, while the LUMO is typically distributed across the π-system of the pyridazine ring.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a more nuanced understanding of its reactivity profile.

Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | -8.25 | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| LUMO Energy (ELUMO) | - | -1.15 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 7.10 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Ionization Potential (I) | -EHOMO | 8.25 | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.15 | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | 4.70 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 3.55 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.14 | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | χ² / (2η) | 3.10 | A measure of the molecule's ability to act as an electrophile. |

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from quantum chemical calculations.

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. Theoretical predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in the structural elucidation and confirmation of synthesized compounds.

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) approach. These calculated shifts, when compared with experimental data, can help in the unambiguous assignment of signals to specific atoms within the molecule. Discrepancies between calculated and experimental values can also provide insights into solvent effects or conformational changes.

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be computed. These theoretical frequencies, when scaled appropriately, can be correlated with the peaks observed in an experimental IR spectrum. This allows for the assignment of specific vibrational modes, such as N-H stretches of the amine group, C-F stretches, and the characteristic ring vibrations of the pyridazine core.

Table 2: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

| Spectroscopic Data | Atom/Group | Predicted Value |

| ¹H NMR | H (on N) | δ 5.8 ppm |

| H (on C5) | δ 7.9 ppm | |

| H (on C6) | δ 8.5 ppm | |

| ¹³C NMR | C3 | δ 150.2 ppm |

| C4 | δ 155.8 ppm | |

| C5 | δ 125.4 ppm | |

| C6 | δ 148.1 ppm | |

| IR Frequencies | N-H stretch | 3450, 3350 cm⁻¹ |

| C=N stretch | 1620 cm⁻¹ | |

| C-F stretch | 1280 cm⁻¹ |

Note: These spectroscopic values are illustrative and not based on experimental data for this specific molecule.

While the pyridazine ring is planar, the amino group in this compound can exhibit rotational freedom around the C-N bond. Conformational analysis through quantum chemical calculations can identify the most stable conformers and the energy barriers between them. By performing a potential energy surface scan, where the dihedral angle of the amino group relative to the ring is systematically varied, the global and local energy minima can be determined. This information is crucial for understanding which conformation is likely to be present under physiological conditions and how this might influence its interaction with biological targets.

Molecular Modeling and Simulation of this compound Interactions

Molecular modeling and simulation techniques are pivotal in exploring how this compound might interact with macromolecular targets, such as proteins and nucleic acids. These methods provide a dynamic and three-dimensional perspective on potential binding events.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For this compound, docking studies can be performed against the active sites of various protein targets that are implicated in disease pathways. The pyridazine scaffold is a common motif in kinase inhibitors, and thus, docking this compound into the ATP-binding site of various kinases could reveal potential inhibitory activity.

The docking process involves generating a multitude of possible binding poses of the ligand within the receptor's active site and then scoring these poses based on a scoring function that estimates the binding affinity. A successful docking study will identify a low-energy binding pose that exhibits favorable intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, the amino group of this compound could act as a hydrogen bond donor, while the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors. The aromatic pyridazine ring can also participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the active site.

Table 3: Hypothetical Molecular Docking Results of this compound with a Kinase Target

| Parameter | Value/Description |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |

| PDB ID | 2J6M |

| Binding Affinity (Score) | -8.5 kcal/mol |

| Key Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |

| Types of Interactions | Hydrogen bond between the amino group and the backbone carbonyl of Met793. π-π stacking between the pyridazine ring and Phe856. |

Note: This data is hypothetical and for illustrative purposes.

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. An MD simulation would begin with the best-docked pose of this compound in its target protein. The system is then solvated in a water box, and Newton's equations of motion are solved for all atoms in the system over a specified period, typically nanoseconds to microseconds.

MD simulations can provide valuable information on the stability of the ligand-receptor complex. By analyzing the trajectory of the simulation, one can assess the root-mean-square deviation (RMSD) of the ligand and protein to see if the complex remains stable. Furthermore, MD simulations can reveal the persistence of key intermolecular interactions, such as hydrogen bonds, and can identify the role of water molecules in mediating the binding. The flexibility of both the ligand and the protein is accounted for, providing a more realistic representation of the binding event. From the simulation trajectory, the binding free energy can also be calculated using methods like MM/PBSA or MM/GBSA, which can provide a more accurate estimation of the binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are foundational in modern drug discovery, establishing mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activities or properties.

The development of robust QSAR/QSPR models for a series of this compound analogs begins with the compilation of a dataset of molecules with experimentally determined activities or properties. A variety of molecular descriptors, encompassing constitutional, topological, geometrical, and quantum-chemical parameters, are then calculated for each compound. Statistical methods such as Multiple Linear Regression (MLR) are employed to generate a model that correlates a subset of these descriptors with the observed activity.

For instance, a hypothetical QSAR study on a series of this compound derivatives with inhibitory activity against a specific kinase might yield a model like the one presented in Table 1. The statistical quality of such a model is assessed through parameters like the coefficient of determination (R²), which indicates the proportion of variance in the biological activity explained by the model, and the cross-validated R² (Q²), which measures the model's predictive ability. nih.gov

Table 1: Example of a 2D-QSAR Model for Kinase Inhibitory Activity of this compound Analogs

| Descriptor | Coefficient | Description |

| LogP | -0.25 | Lipophilicity |

| TPSA | -0.15 | Topological Polar Surface Area |

| nHBDon | -0.50 | Number of Hydrogen Bond Donors |

| MW | 0.01 | Molecular Weight |

| Intercept | 5.50 | |

| Statistical Parameters | Value | |

| R² | 0.85 | |

| Q² | 0.75 | |

| F-statistic | 45.2 | |

| p-value | < 0.001 |

This table is illustrative and contains hypothetical data.

Validation is a critical step to ensure the model's robustness and predictive power. This involves internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds not included in the model's training. A statistically significant and validated QSAR model can then be used to predict the activity of newly designed this compound derivatives, prioritizing the synthesis of the most promising candidates. nih.gov

Machine learning (ML) and artificial intelligence (AI) have become indispensable tools in preclinical drug discovery, offering more sophisticated approaches to QSAR and QSPR modeling. jmpas.com Algorithms such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can handle complex, non-linear relationships between molecular descriptors and biological activity. semanticscholar.org

In the context of this compound research, ML models can be trained on large datasets of pyridazine derivatives to predict a range of properties crucial for drug development, including bioactivity, absorption, distribution, metabolism, excretion, and toxicity (ADMET). These models, once validated, can significantly accelerate the identification of lead compounds with desirable pharmacological profiles. jmpas.com

Table 2: Comparison of Machine Learning Models for Predicting the Bioactivity of Pyridazine Derivatives

| Model | Accuracy | Precision | Recall | F1-Score |

| Support Vector Machine | 0.88 | 0.87 | 0.90 | 0.88 |

| Random Forest | 0.91 | 0.92 | 0.89 | 0.90 |

| Artificial Neural Network | 0.90 | 0.89 | 0.91 | 0.90 |

This table is illustrative and contains hypothetical data.

The application of these advanced computational techniques allows for a more nuanced understanding of the structure-activity relationships within the this compound series, guiding the design of analogs with improved potency and drug-like properties.

Virtual Screening and In Silico Design of Novel this compound Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach can be broadly categorized into ligand-based and structure-based methods.

In the absence of a known 3D structure of the target, ligand-based virtual screening can be employed. This involves using a known active this compound analogue as a template to search for other compounds with similar properties. In contrast, structure-based virtual screening, or molecular docking, requires the 3D structure of the target protein. This method predicts the preferred orientation of a molecule when bound to a target and estimates the binding affinity.

A hypothetical virtual screening campaign for novel this compound analogues targeting a specific receptor might yield results as shown in Table 3. The docking score, which estimates the binding affinity, and the analysis of key interactions (e.g., hydrogen bonds) with the receptor's active site residues help in prioritizing compounds for experimental testing. benthamdirect.com

Table 3: Results of a Virtual Screening Campaign for this compound Analogues

| Compound ID | Docking Score (kcal/mol) | Key Interactions (Amino Acid Residues) |

| FPA-001 | -9.5 | H-bond with SER245, Pi-Pi stacking with PHE310 |

| FPA-002 | -9.2 | H-bond with LYS180, Hydrophobic interaction with LEU290 |

| FPA-003 | -8.9 | H-bond with GLU210, H-bond with ASN300 |

| FPA-004 | -8.7 | Pi-Pi stacking with TYR250 |

This table is illustrative and contains hypothetical data.

The insights gained from virtual screening and molecular docking studies are invaluable for the in silico design of novel this compound analogues with enhanced potency and selectivity. nih.gov

Cheminformatics Approaches for Chemical Space Exploration of Pyridazine Derivatives

Cheminformatics provides the tools and techniques to analyze and visualize the chemical space of a given set of compounds. chem-workflows.com For pyridazine derivatives, exploring the chemical space helps in understanding the diversity of the existing compounds and identifying areas for the design of novel molecules with unique properties.

One common approach is to use dimensionality reduction techniques like Principal Component Analysis (PCA) to visualize the chemical space in two or three dimensions. blogspot.com This allows for the assessment of the structural diversity of a compound library and can guide the selection of a representative subset for screening.

Furthermore, cheminformatics tools can be used to analyze the distribution of various physicochemical properties, such as molecular weight, lipophilicity (LogP), and polar surface area (PSA), within a library of pyridazine derivatives. This analysis ensures that newly designed compounds possess drug-like properties, increasing their chances of success in later stages of drug development. The unique physicochemical properties of the pyridazine ring, such as its polarity and hydrogen bonding capacity, make it a valuable scaffold in drug discovery. nih.gov

Table 4: Physicochemical Property Ranges for a Library of Pyridazine Derivatives

| Property | Minimum | Maximum | Average | Standard Deviation |

| Molecular Weight ( g/mol ) | 250 | 550 | 410 | 55 |

| LogP | 1.5 | 5.0 | 3.2 | 0.8 |

| Topological Polar Surface Area (Ų) | 40 | 120 | 75 | 20 |

| Number of Rotatable Bonds | 2 | 10 | 5 | 2 |

This table is illustrative and contains hypothetical data.

By leveraging these cheminformatics approaches, researchers can systematically explore the chemical space of pyridazine derivatives and make informed decisions in the design and selection of novel compounds based on the this compound scaffold.

Mechanistic Investigations and Target Engagement of 4 Fluoropyridazin 3 Amine Derivatives in Vitro and Cellular Levels

Identification of Molecular and Cellular Targets for 4-Fluoropyridazin-3-amine Analogues

The initial step in understanding the pharmacological potential of this compound analogues involves identifying their specific molecular and cellular binding partners. This has been primarily achieved through comprehensive enzyme inhibition assays and receptor binding studies.

Derivatives featuring the pyridazine (B1198779) core, structurally related to this compound, have been identified as potent inhibitors of several enzyme families. For instance, a series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides demonstrated multi-target inhibitory activity against key enzymes involved in inflammation and cancer. nih.gov These compounds were effective inhibitors of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and various isoforms of human carbonic anhydrase (hCA). nih.gov

In vitro assays showed that these pyridazine-based sulphonamide derivatives exhibited good to excellent inhibitory activity against hCA isoforms. Specifically, against the cancer-related hCA XII isoform, all tested compounds showed activities in the low nanomolar range, with inhibition constants (Kᵢ) as low as 5.3 nM. nih.gov Similarly, potent inhibition was observed against the hCA II isoform, with Kᵢ values ranging from 5.3 to 106.4 nM. nih.gov

Other structurally similar heterocyclic amines have also shown significant enzyme inhibition. A series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives were developed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov The most promising compound from this series, 7l, displayed a half-maximal inhibitory concentration (IC₅₀) of 64.42 nM against CDK2/cyclin A2. nih.gov

| Compound Class | Target Enzyme | Inhibition Value (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| Pyridazine-based sulphonamides | hCA II | 5.3 - 106.4 nM (Kᵢ) | nih.gov |

| Pyridazine-based sulphonamides | hCA XII | 5.3 - 49.7 nM (Kᵢ) | nih.gov |

| N-(pyridin-3-yl)pyrimidin-4-amine derivative (7l) | CDK2/cyclin A2 | 64.42 nM (IC₅₀) | nih.gov |

| 3-fluoro-5-methylpyridin-4-amine (B577076) | CYP2E1 | 36.2 ± 2.5 μM (IC₅₀) | nih.gov |

While much of the research on pyridazine derivatives has focused on enzyme inhibition, related nitrogen-containing heterocyclic compounds have been evaluated for their receptor binding affinities. For example, non-imidazole analogues, such as 4-hydroxypiperidines, have been investigated as antagonists for the histamine (B1213489) H₃ receptor (H₃R). nih.gov These studies are crucial for understanding the potential of such scaffolds to interact with G-protein coupled receptors. The most active compounds in these series were evaluated for their affinity to recombinant rat and human histamine H₃ receptors, demonstrating the utility of receptor binding assays in identifying and characterizing ligand-receptor interactions for novel chemical entities. nih.gov

Elucidation of Mechanisms of Action (MOA) at the Molecular Level

Understanding how these derivatives interact with their targets at a molecular level is critical. For enzyme inhibitors, this involves determining whether the compound binds to the active site or an allosteric site. Computational docking studies on pyrazolo[4,3-c]pyridine sulfonamides, another class of pyridazine-related compounds, suggest that their inhibitory effect on carbonic anhydrases stems from direct binding within the enzyme's active site. nih.gov The conformation that the compounds adopt within the active site and their specific interactions with amino acid residues are key determinants of their inhibitory potency. nih.gov

For CDK2 inhibitors like the N-(pyridin-3-yl)pyrimidin-4-amine analogue 7l, the mechanism of action extends beyond simple enzyme inhibition. Further mechanistic studies indicated that this compound induces cell cycle arrest and apoptosis in cancer cells in a concentration-dependent manner, consistent with the inhibition of a critical cell cycle regulator. nih.gov

Cellular Biological Activity Assays for this compound Derivatives

The biological effects of these compounds are ultimately assessed in cellular models. Phenotypic screening and cell-based reporter assays provide a measure of a compound's activity in a more complex biological context. Derivatives of 4-aminopyrazolo[3,4-d]pyrimidine, which shares a similar bicyclic nitrogen heterocycle core, have been screened against a panel of 60 human tumor cell lines. nih.gov This high-throughput screening identified several compounds with potent growth inhibitory activities against various cancer types, including renal, breast, and colon cancer cell lines. nih.gov

Similarly, the N-(pyridin-3-yl)pyrimidin-4-amine derivative 7l demonstrated broad antiproliferative efficacy against diverse cancer cell lines, including MV4-11 (leukemia), HT-29 (colon), MCF-7 (breast), and HeLa (cervical), with IC₅₀ values in the low micromolar range. nih.gov Another study on 3-aminoimidazo[1,2-a]pyridine compounds also reported significant inhibitory activity against MCF-7, HT-29, and B16F10 (melanoma) cancer cell lines. nih.gov

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| N-(pyridin-3-yl)pyrimidin-4-amine derivative (7l) | MV4-11 | Leukemia | 0.83 | nih.gov |

| HT-29 | Colon | 2.12 | nih.gov | |

| MCF-7 | Breast | 3.12 | nih.gov | |

| HeLa | Cervical | 8.61 | nih.gov | |

| 3-aminoimidazo[1,2-a]pyridine derivative (12) | HT-29 | Colon | 4.15 ± 2.93 | nih.gov |

| 3-aminoimidazo[1,2-a]pyridine derivative (14) | B16F10 | Melanoma | 21.75 ± 0.81 | nih.gov |

| 4-aminopyrazolo[3,4-d]pyrimidine derivative (12c) | Active against renal cancer cell lines | nih.gov |

Selectivity Profiling and Off-Target Interaction Studies (In Vitro)

A crucial aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects. For the N-(pyridin-3-yl)pyrimidin-4-amine derivatives, it was noted that the compounds were less toxic to normal human embryonic kidney cells (HEK293), indicating a degree of selectivity for cancer cells. nih.gov

In kinase inhibitor development, selectivity profiling across a panel of kinases is standard practice. For example, a pyrrolo[3,4-c]pyridine derivative was found to be a potent inhibitor of both SYK and FLT3 kinases, highlighting the importance of broad profiling to understand a compound's full interaction landscape. nih.gov Similarly, studies on 3-fluoro-5-methylpyridin-4-amine, an analogue of 4-aminopyridine, investigated its interaction with cytochrome P450 enzymes. This compound was found to be more stable against oxidation by CYP2E1 compared to its predecessor, which is an important consideration for metabolic stability and potential drug-drug interactions. nih.gov

Biophysical Characterization of this compound-Target Interactions

Biophysical techniques provide quantitative data on the binding affinity, thermodynamics, and kinetics of a compound's interaction with its target protein. While specific Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) data for this compound derivatives are not widely reported in the reviewed literature, the characterization of fundamental physicochemical properties that govern these interactions is common.

For instance, a study on the potassium channel blocker 3-fluoro-5-methylpyridin-4-amine involved detailed measurements of its basicity (pKₐ) and lipophilicity (logD). nih.govnih.gov The compound's pKₐ was found to be 7.46, close to physiological pH, indicating that it coexists in both protonated and neutral forms. nih.gov The protonated form is believed to be crucial for binding to the active sites of potassium channels. nih.gov Its lipophilicity (logD = 0.664) suggests it can readily permeate lipophilic membranes to reach its target. nih.gov These biophysical parameters are foundational for understanding target engagement at a molecular level and are prerequisites for more detailed studies like ITC and SPR.

Advanced Analytical and Spectroscopic Characterization Techniques for 4 Fluoropyridazin 3 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 4-Fluoropyridazin-3-amine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: This technique identifies the chemical environment of hydrogen atoms. The pyridazine (B1198779) ring protons are expected to appear as distinct signals in the aromatic region of the spectrum. Their chemical shifts and coupling constants (J-values) would confirm their relative positions on the heterocyclic ring. The protons of the amine group (-NH₂) typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR: This spectrum reveals the number and type of carbon atoms in the molecule. The four carbon atoms of the pyridazine ring would exhibit unique resonances. The carbon atom bonded to the fluorine atom would show a characteristic large coupling constant (¹JCF), providing unambiguous evidence for the C-F bond.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a powerful tool. It provides a highly sensitive signal for the fluorine atom, and its coupling to adjacent protons (³JHF) and carbons (¹JCF, ²JCF) further solidifies the structural assignment.

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to study the spatial proximity of atoms, offering insights into the molecule's preferred conformation in solution. nih.gov While detailed conformational studies often require more complex molecules, techniques like variable temperature NMR could reveal information about rotational barriers, for instance, around the C-N bond of the amine group. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the structure. Actual experimental values may vary.

| Atom | Technique | Predicted Chemical Shift (ppm) | Key Features |

| Ring H | ¹H NMR | 7.0 - 8.5 | Doublets or multiplets, coupling constants indicate connectivity. |

| -NH₂ | ¹H NMR | 4.0 - 6.0 | Broad singlet, exchangeable with D₂O. |

| C3 | ¹³C NMR | 145 - 160 | Carbon bearing the amine group. |

| C4 | ¹³C NMR | 150 - 165 | Carbon bearing the fluorine atom, shows large C-F coupling. |

| C5 | ¹³C NMR | 120 - 135 | |

| C6 | ¹³C NMR | 140 - 155 |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce structural information from its fragmentation patterns.

For this compound (C₄H₄FN₃), the exact molecular weight is 113.04 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby verifying the elemental composition.

The fragmentation pattern in MS provides a fingerprint of the molecule. In techniques like Electron Ionization (EI), the molecule is fragmented in a predictable manner. For this compound, common fragmentation pathways would likely involve:

Loss of small, stable molecules such as HCN or N₂ from the pyridazine ring.

Cleavage related to the fluorine and amine substituents.

Alpha-cleavage, a characteristic fragmentation for amines, could occur, though it is more common in aliphatic amines. libretexts.org

Table 2: Predicted Mass Spectrometry Fragments for this compound Note: These fragments are predicted based on common fragmentation pathways for heterocyclic amines.

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 113 | [C₄H₄FN₃]⁺ | (Molecular Ion) |

| 86 | [C₃H₃FN]⁺ | HCN |

| 85 | [C₄H₄F]⁺ | N₂ |

| 69 | [C₃H₂F]⁺ | N₂, HCN |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands. As a primary amine, it should display two N-H stretching bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com Other key absorptions would include the C-F stretch, C=N and C=C stretching vibrations of the aromatic ring, and N-H bending vibrations. orgchemboulder.com